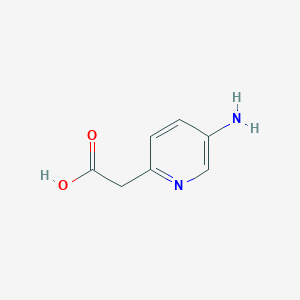

2-(5-Aminopyridin-2-yl)acetic acid

Description

Contextualization within Aminopyridine and α-Amino Acid Analogue Chemistry

2-(5-Aminopyridin-2-yl)acetic acid is a derivative of aminopyridine. Aminopyridines are a class of heterocyclic compounds that feature a pyridine (B92270) ring substituted with an amino group. wikipedia.orgrsc.org They are recognized as significant synthons due to their dual nucleophilic nature, which allows them to react with a variety of electrophiles to form more complex molecules. sioc-journal.cn The presence of the amino group on the pyridine ring significantly influences the molecule's electronic properties and reactivity. researchgate.net

Furthermore, the molecule can be considered an α-amino acid analogue. α-Amino acids are characterized by a central carbon atom bonded to an amino group, a carboxyl group, a hydrogen atom, and a variable side chain. In this compound, the pyridyl group acts as the side chain. This structural similarity to natural amino acids makes it an intriguing candidate for incorporation into peptide structures and for the development of peptidomimetics.

Significance of the Pyridine-Acetic Acid Scaffold in Chemical Synthesis and Theoretical Studies

The pyridine-acetic acid scaffold is a key structural motif in a wide array of clinically important molecules. nih.govrsc.org Pyridine and its derivatives are fundamental components in over 7,000 existing drug molecules due to their ability to enhance pharmacological characteristics. nih.govnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which is crucial for molecular interactions with biological targets.

The acetic acid moiety provides a carboxylic acid functional group, which is also pivotal in drug design and can participate in various chemical transformations. The combination of these two components in the pyridine-acetic acid scaffold results in a versatile building block for creating diverse molecular architectures. For instance, pyridineacetic acids can undergo dimerization to form novel fluorescent compounds. researchgate.net This scaffold's adaptability makes it a frequent subject of both synthetic and theoretical investigations, aiming to explore its potential in creating new materials and therapeutic agents.

Scope and Methodological Framework of the Research Outline

This article focuses exclusively on the chemical compound this compound, detailing its properties, synthesis, and applications in a research context. The information presented is based on a review of scientific literature and chemical databases. The content adheres strictly to the outlined sections, providing a professional and authoritative overview of the compound's role in contemporary chemical research.

Compound Information Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 415912-76-4 | C7H8N2O2 | 152.15 |

| 2-Aminopyridine (B139424) | 504-29-0 | C5H6N2 | 94.12 |

| 2-Amino-2-(5-chloropyridin-2-yl)acetic acid | 67938-71-0 | C7H7ClN2O2 | 186.60 |

| (R)-2-Amino-2-(5-bromopyridin-2-yl)acetic acid | 1213393-64-6 | C7H7BrN2O2 | 231.05 |

| 2-Amino-2-(pyridin-2-yl)acetic acid | 62451-88-1 | C7H8N2O2 | 152.15 |

| (S)-2-Amino-2-(pyridin-4-yl)acetic acid | 1228559-23-6 | C7H8N2O2 | 152.15 |

| 5-Aminopyridin-2-ol | 33630-94-3 | C5H6N2O | 110.11 |

Physicochemical Properties of this compound

This interactive table summarizes key physicochemical properties of the compound.

| Property | Value |

| Molecular Formula | C7H8N2O2 |

| Molecular Weight | 152.15 g/mol |

| CAS Number | 415912-76-4 |

| Appearance | Solid (form not specified) |

| Solubility | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

Structure

3D Structure

Properties

IUPAC Name |

2-(5-aminopyridin-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-5-1-2-6(9-4-5)3-7(10)11/h1-2,4H,3,8H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTFMQJHJZHRYEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

**synthetic Methodologies and Strategies for 2 5 Aminopyridin 2 Yl Acetic Acid**

Established Reaction Pathways for its Synthesis

Traditional synthetic routes to 2-(5-Aminopyridin-2-yl)acetic acid rely on well-established chemical transformations. These methods, while effective, often involve multiple steps and require careful optimization of reaction conditions.

Reduction of Nitro-Precursors

A common and reliable method for the synthesis of this compound involves the reduction of a corresponding nitro-precursor. This two-step approach typically begins with the synthesis of an ester of 2-(5-nitropyridin-2-yl)acetic acid, which is then subjected to reduction to afford the amino group, followed by hydrolysis of the ester to yield the final carboxylic acid.

The synthesis of the nitro-precursor, such as ethyl 2-(5-nitropyridin-2-yl)acetate, can be achieved through various standard organic reactions. Once the nitro-ester is obtained, the crucial reduction step is carried out. Catalytic hydrogenation is a widely employed method for this transformation. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), under a hydrogen atmosphere researchgate.net. The reaction is generally performed in a suitable solvent, like ethanol (B145695) or acetic acid. The reduction of the nitro group is usually efficient and proceeds under relatively mild conditions.

Following the successful reduction to ethyl 2-(5-aminopyridin-2-yl)acetate, the final step is the hydrolysis of the ester functionality. This can be achieved through either acidic or basic hydrolysis. For instance, treatment with an aqueous acid, such as hydrochloric acid, or a base, such as sodium hydroxide, will yield this compound nih.gov.

| Step | Reaction | Key Reagents and Conditions | Typical Yield |

|---|---|---|---|

| 1 | Formation of Nitro-Precursor Ester | Varies depending on specific starting materials. | Good to Excellent |

| 2 | Catalytic Hydrogenation | H₂, Pd/C or PtO₂, Ethanol or Acetic Acid | High |

| 3 | Ester Hydrolysis | Aqueous HCl or NaOH | High |

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, offer a powerful and versatile strategy for the synthesis of arylamines and, by extension, aminopyridine derivatives. This approach can be conceptually applied to the synthesis of this compound by forming the crucial carbon-nitrogen bond at the C5 position of the pyridine (B92270) ring wikipedia.orgorganic-chemistry.org.

In a hypothetical application of this methodology, a suitable precursor would be a pyridine derivative bearing a leaving group (e.g., a halogen such as bromine or chlorine) at the 5-position and an acetic acid or ester group at the 2-position. This substrate would then be coupled with an ammonia equivalent or a protected amine in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, Xantphos), and a base wikipedia.orgrug.nlresearchgate.net. The choice of ligand is critical and often requires screening to optimize the reaction yield and scope.

The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired aminopyridine and regenerate the Pd(0) catalyst wikipedia.org.

| Component | Examples |

|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | BINAP, Xantphos, dppf |

| Base | NaOt-Bu, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

| Amine Source | Ammonia, Benzophenone imine, Primary or Secondary Amines |

Direct Alkylation and Derivatization Techniques

The direct alkylation of aminopyridines represents another potential, albeit less commonly documented for this specific target, synthetic avenue. In this approach, a pre-formed 5-aminopyridine derivative could theoretically be alkylated at the 2-position with a reagent containing the acetic acid or an equivalent moiety. However, the reactivity of the pyridine ring and the potential for N-alkylation of the amino group present significant challenges in terms of regioselectivity and chemoselectivity.

A more plausible derivatization technique would involve starting with a pre-functionalized pyridine ring. For instance, a 5-aminopyridine-2-carbonitrile could potentially be hydrolyzed to the corresponding carboxylic acid and then subjected to reactions to extend the carbon chain, though this would involve multiple steps. Alternatively, a 5-amino-2-methylpyridine could undergo oxidation of the methyl group to a carboxylic acid, but this often requires harsh conditions that may not be compatible with the amino group.

Given the complexities and potential for side reactions, direct alkylation and derivatization techniques are generally considered less straightforward for the synthesis of this compound compared to the reduction of nitro-precursors or cross-coupling strategies.

Novel and Green Synthetic Innovations

One-Pot Multicomponent Reaction Systems

One-pot multicomponent reactions (MCRs) offer an attractive strategy for the synthesis of complex molecules from simple starting materials in a single synthetic operation. These reactions are highly atom-economical and can significantly reduce the number of purification steps required, leading to a more environmentally friendly process ynu.edu.cnnih.govresearchgate.net.

While a specific one-pot MCR for the direct synthesis of this compound has not been explicitly described in the provided information, the general principles of MCRs for the synthesis of substituted pyridines are well-established nih.govekb.eg. A hypothetical MCR could involve the condensation of a suitable β-dicarbonyl compound, an enamine or an equivalent, and a nitrogen source to construct the aminopyridine core with the acetic acid side chain or a precursor already in place. The development of such a reaction would represent a significant advancement in the efficient synthesis of this compound.

Continuous Flow Reactor Applications in Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients. Flow reactors offer several advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling hazardous reagents and intermediates, and the potential for automation and scale-up organic-chemistry.orgresearchgate.net.

The application of continuous flow technology to the synthesis of this compound could be particularly beneficial for the reduction of the nitro-precursor. Catalytic hydrogenation in a flow reactor, using a packed-bed catalyst, allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivity researchgate.net. A patent describes the continuous preparation of 2-amino-5-nitropyridine using a microreactor, highlighting the feasibility of applying flow chemistry to the synthesis of related intermediates google.com. The subsequent hydrolysis of the ester could also potentially be integrated into a continuous flow process, creating a streamlined and efficient end-to-end synthesis.

| Parameter | Advantage in Flow Chemistry |

|---|---|

| Safety | Small reactor volumes minimize risk with hazardous reagents. |

| Efficiency | Improved heat and mass transfer lead to faster reactions and higher yields. |

| Control | Precise control over temperature, pressure, and residence time. |

| Scalability | Easier to scale up production by running the reactor for longer periods. |

Mechanochemical Synthesis Methodologies

Mechanochemical synthesis, an emerging green chemistry approach, utilizes mechanical energy to induce chemical reactions, often in the absence of or with minimal use of solvents. This technique has been successfully applied to the synthesis of various nitrogen-containing heterocyclic compounds, including pyridine derivatives. While a direct mechanochemical route to this compound is not prominently documented, analogous syntheses of related structures, such as 2-phenylimidazo[1,2-α]pyridine, provide a framework for its potential application.

In a representative mechanochemical synthesis of a pyridine-containing compound, reactants are combined in a milling vessel, often with a grinding medium like steel balls, and subjected to high-speed vibration or grinding. The mechanical forces generated facilitate intimate mixing and reaction between the solid-state reactants. Liquid-Assisted Grinding (LAG) is a common variation where a small amount of liquid is added to enhance reactivity and crystallinity of the product.

For instance, the synthesis of 2-phenylimidazo[1,2-α]pyridine has been achieved by grinding 2-aminopyridine (B139424) with 2-bromoacetophenone. This reaction proceeds efficiently without the need for a solvent, highlighting the potential of mechanochemistry for C-N bond formation, a key step in the synthesis of many pyridine derivatives. The reaction parameters, such as grinding time and frequency, are critical variables that need to be optimized for each specific synthesis.

Table 1: Example of Mechanochemical Synthesis of a Pyridine Derivative

| Reactant 1 | Reactant 2 | Method | Reaction Time | Yield |

|---|---|---|---|---|

| 2-Aminopyridine | 2-Bromoacetophenone | Manual Grinding | 30 min | 77% |

This table illustrates the mechanochemical synthesis of 2-phenylimidazo[1,2-α]pyridine, a related pyridine derivative, as direct data for the target compound is not available.

Optimization of Reaction Conditions and Yield Enhancement Strategies

A plausible synthetic route to this compound involves the reduction of its nitro precursor, 2-(5-nitropyridin-2-yl)acetic acid. The optimization of this reduction step is critical for maximizing the yield and purity of the final product. Catalytic hydrogenation is a common and effective method for the reduction of nitropyridines.

Key parameters that require optimization in a catalytic hydrogenation reaction include the choice of catalyst, solvent, hydrogen pressure, reaction temperature, and reaction time. Palladium on carbon (Pd/C) is a widely used catalyst for this transformation. The solvent system can significantly influence the reaction rate and selectivity.

For example, in the hydrogenation of related nitropyridine derivatives, various catalysts and conditions have been explored to achieve high yields of the corresponding aminopyridines. The optimization process often involves systematically varying one parameter while keeping others constant to determine its effect on the reaction outcome.

Table 2: Optimization of Catalytic Hydrogenation for a Nitropyridine Derivative

| Entry | Catalyst | Solvent | H₂ Pressure (psi) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 10% Pd/C | Methanol | 50 | 25 | 4 | 85 |

| 2 | 10% Pd/C | Ethanol | 50 | 25 | 4 | 92 |

| 3 | 10% Pd/C | Ethyl Acetate | 50 | 25 | 4 | 78 |

| 4 | 5% Pt/C | Ethanol | 50 | 25 | 4 | 88 |

This table presents hypothetical optimization data for the reduction of a generic nitropyridine to an aminopyridine, illustrating the types of parameters and outcomes that would be investigated for the synthesis of this compound.

Strategies to enhance the yield often involve ensuring the complete consumption of the starting material through careful monitoring of the reaction progress, for example, by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Additionally, minimizing side reactions by controlling the temperature and using an appropriate catalyst loading is crucial.

Chromatographic and Crystallization Techniques for Isolation and Purification

The purification of this compound is challenging due to its likely zwitterionic character, possessing both a basic amino group and an acidic carboxylic acid group. This dual functionality can lead to low solubility in common organic solvents and strong interactions with stationary phases in chromatography.

Chromatographic Techniques:

Ion-exchange chromatography is a particularly suitable method for the purification of zwitterionic compounds. nih.gov In this technique, the compound is passed through a column containing a charged stationary phase. By adjusting the pH of the mobile phase, the net charge of the target molecule can be controlled, allowing for its selective binding to or elution from the column. For an aminopyridine carboxylic acid, a cation-exchange resin could be used at a low pH where the amino group is protonated, and the compound is positively charged. Elution can then be achieved by increasing the pH or the ionic strength of the eluent.

Reversed-phase HPLC can also be employed, often with the use of ion-pairing reagents in the mobile phase to improve retention and peak shape of the polar, zwitterionic compound. Alternatively, hydrophilic interaction liquid chromatography (HILIC) is a valuable technique for separating highly polar compounds.

Crystallization Techniques:

Crystallization is a powerful method for the final purification of this compound to obtain a high-purity solid product. The choice of solvent is critical for successful crystallization. Due to its zwitterionic nature, the compound may have limited solubility in many single solvents. Therefore, mixed solvent systems, such as water-alcohol (e.g., water-ethanol or water-isopropanol) mixtures, are often employed.

The process typically involves dissolving the crude product in a minimal amount of a suitable hot solvent or solvent mixture and then allowing the solution to cool slowly. The desired compound will crystallize out as its solubility decreases at lower temperatures, while impurities tend to remain in the solution. The pH of the solution can also be adjusted to the isoelectric point of the molecule to minimize its solubility and promote crystallization.

Table 3: Illustrative Purification Protocol for an Aminopyridine Carboxylic Acid

| Step | Technique | Details | Outcome |

|---|---|---|---|

| 1 | Ion-Exchange Chromatography | Column: Dowex 50W-X8; Eluent: Gradient of aqueous ammonia | Separation from non-basic impurities |

| 2 | Crystallization | Solvent: Ethanol/Water (1:1); Procedure: Dissolve in hot solvent, cool slowly to 4 °C | White crystalline solid |

This table provides a representative purification protocol for a generic aminopyridine carboxylic acid, outlining the steps and expected outcomes applicable to the purification of this compound.

**advanced Spectroscopic and Structural Elucidation Methodologies**

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of "2-(5-Aminopyridin-2-yl)acetic acid" in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides unambiguous evidence of the chemical environment of each atom, enabling a complete structural assignment.

¹H NMR spectroscopy of "this compound" would reveal distinct signals for each unique proton in the molecule. The aromatic protons on the pyridine (B92270) ring would appear as distinct multiplets in the downfield region, typically between 6.0 and 8.5 ppm, due to the deshielding effect of the aromatic system. The chemical shifts and coupling patterns of these protons would confirm the substitution pattern of the pyridine ring. The protons of the methylene (B1212753) (-CH₂-) group adjacent to the carboxylic acid would likely appear as a singlet further upfield. The amine (-NH₂) and carboxylic acid (-COOH) protons are often broad and their chemical shifts can be highly dependent on the solvent and concentration.

¹³C NMR spectroscopy provides complementary information by detecting the carbon framework. The spectrum would show distinct peaks for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically in the range of 170-180 ppm. The carbons of the pyridine ring would appear in the aromatic region (100-160 ppm), with their specific shifts influenced by the positions of the amino and acetic acid substituents. The methylene carbon would resonate at a higher field.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 6.5 - 6.7 | Doublet | ~8.5 |

| H-4 | 7.0 - 7.2 | Doublet of Doublets | ~8.5, ~2.5 |

| H-6 | 7.8 - 8.0 | Doublet | ~2.5 |

| -CH₂- | 3.6 - 3.8 | Singlet | - |

| -NH₂ | 5.0 - 6.0 | Broad Singlet | - |

| -COOH | 10.0 - 12.0 | Broad Singlet | - |

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 155 - 158 |

| C-3 | 115 - 118 |

| C-4 | 125 - 128 |

| C-5 | 140 - 143 |

| C-6 | 135 - 138 |

| -CH₂- | 40 - 45 |

| -C=O | 172 - 176 |

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For "this compound," COSY would show correlations between the coupled aromatic protons on the pyridine ring (H-3, H-4, and H-6), confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signal for each protonated carbon, such as the methylene group and the C-H carbons of the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the methylene protons to the carbonyl carbon and to carbons C-2 and C-3 of the pyridine ring, confirming the attachment of the acetic acid group. Correlations from the aromatic protons to other ring carbons would further solidify the structural assignment.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of infrared light or the inelastic scattering of monochromatic light (Raman) corresponds to the vibrations of specific functional groups.

For "this compound," the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as two distinct bands in the region of 3300-3500 cm⁻¹. The broad O-H stretching vibration of the carboxylic acid would be prominent between 2500 and 3300 cm⁻¹. The C=O stretching of the carboxylic acid would give a strong absorption band around 1700-1730 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. The C-N stretching of the amino group would appear around 1250-1350 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the aromatic ring modes, which often give strong Raman signals.

Interactive Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| -NH₂ (Amine) | N-H Stretch | 3300 - 3500 | Medium |

| -COOH (Carboxylic Acid) | O-H Stretch | 2500 - 3300 | Broad, Strong |

| -COOH (Carboxylic Acid) | C=O Stretch | 1700 - 1730 | Strong |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | Medium-Strong |

| -NH₂ (Amine) | N-H Bend | 1580 - 1650 | Medium |

| -CH₂- | C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C-H | C-H Bend (out-of-plane) | 700 - 900 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In a typical experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. For "this compound" (C₇H₈N₂O₂), the exact mass of the molecular ion would provide strong evidence for its chemical formula.

Furthermore, by inducing fragmentation of the molecular ion, a characteristic fragmentation pattern is obtained, which serves as a molecular fingerprint and aids in structural elucidation. Common fragmentation pathways for "this compound" would likely involve the loss of small, stable neutral molecules. For instance, the loss of a water molecule (H₂O) from the carboxylic acid group is a common fragmentation. Another expected fragmentation is the loss of the carboxyl group as COOH (45 Da) or CO₂ (44 Da). Cleavage of the bond between the methylene group and the pyridine ring could also occur. Analysis of these fragments helps to piece together the molecular structure.

X-ray Diffraction Crystallography for Solid-State Molecular and Supramolecular Architecture Determination

If a suitable single crystal of "this compound" can be grown, single-crystal X-ray diffraction analysis would provide an unambiguous determination of its molecular structure. The resulting crystal structure would reveal the precise arrangement of all atoms in the molecule. It would also elucidate the supramolecular architecture, showing how individual molecules are arranged in the crystal lattice through intermolecular interactions such as hydrogen bonding. The amino group and the carboxylic acid group are excellent hydrogen bond donors and acceptors, and it is expected that they would be involved in an extensive network of hydrogen bonds, potentially leading to the formation of dimers or more complex three-dimensional structures. This information is crucial for understanding the physical properties of the compound in the solid state.

Powder X-ray Diffraction Methodologies

No experimental Powder X-ray Diffraction (PXRD) data, including 2θ values, d-spacing, and relative intensities, has been found for this compound in published literature. PXRD is a crucial technique for analyzing the crystalline structure of solid materials. The lack of this data means that the crystal system, lattice parameters, and polymorphs of this compound have not been publicly characterized.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

Similarly, specific Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound, such as absorption maxima (λmax) and corresponding molar absorptivity coefficients (ε), are not available. This information is vital for understanding the electronic transitions within the molecule, including π-π* and n-π* transitions, which are characteristic of its aromatic and functionalized structure. While general knowledge of aminopyridine chromophores suggests that this compound would exhibit absorption in the UV region, precise experimental values and the influence of solvent polarity on these transitions have not been documented.

**reaction Chemistry and Mechanistic Investigations of 2 5 Aminopyridin 2 Yl Acetic Acid**

Reactivity at the Pyridine (B92270) Nitrogen Atom

The nitrogen atom within the pyridine ring possesses a lone pair of electrons, rendering it basic and nucleophilic. Its reactivity is, however, modulated by the electronic effects of the substituents on the ring.

The pyridine nitrogen can undergo N-alkylation and N-acylation reactions. N-alkylation of aminopyridine compounds can be achieved using various alkylating agents. google.com For example, N-aminopyridinium salts can be readily alkylated at the pyridine nitrogen. nih.gov While direct N-alkylation of the pyridine nitrogen in 2-(5-Aminopyridin-2-yl)acetic acid is possible, the amino group can also be alkylated. Selective N-alkylation of the pyridine nitrogen would typically require prior protection of the more nucleophilic amino group.

N-acylation at the pyridine nitrogen can also occur, leading to the formation of N-acylpyridinium salts. These reactions are often carried out using acylating agents such as acid chlorides or anhydrides. Similar to N-alkylation, the amino group is also susceptible to acylation, and selective reaction at the pyridine nitrogen can be challenging without a suitable protecting group strategy.

Transformations of the Amino Group

The 5-amino group is a key site for a variety of chemical transformations, including amidation, diazotization, and condensation reactions.

The amino group of this compound can react with carboxylic acids and their derivatives to form amides. This reaction typically proceeds via activation of the carboxylic acid, for example, using a coupling agent, or by reacting the amine with a more reactive acylating agent like an acid chloride or anhydride. For instance, amide derivatives of similar pyridazinone acetic acids have been synthesized and studied for their biological activities. nih.gov

Urethane formation involves the reaction of the amino group with a chloroformate or a similar reagent. This transformation is a common method for the protection of amino groups and for the synthesis of carbamate-containing compounds.

The primary aromatic amino group of this compound can undergo diazotization upon treatment with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.org This reaction converts the amino group into a diazonium salt, which is a versatile intermediate. organic-chemistry.org The diazotization of aminopyridines has been studied, and the stability of the resulting diazonium salts can vary. koreascience.krrsc.org

The pyridinediazonium salt can then undergo a variety of subsequent transformations, most notably the Sandmeyer reaction. wikipedia.orgbyjus.comorganic-chemistry.org This reaction allows for the replacement of the diazonium group with a range of substituents, including halogens (Cl, Br) and cyano groups, typically using a copper(I) salt as a catalyst. wikipedia.orgbyjus.comorganic-chemistry.org This provides a powerful method for the synthesis of a wide array of substituted pyridine derivatives that may not be accessible through direct substitution methods. organic-chemistry.org

Table 1: Representative Sandmeyer Reactions of Aryl Diazonium Salts

| Starting Material | Reagent | Catalyst | Product |

| Aryl Diazonium Salt | HCl | CuCl | Aryl Chloride |

| Aryl Diazonium Salt | HBr | CuBr | Aryl Bromide |

| Aryl Diazonium Salt | KCN | CuCN | Aryl Cyanide |

This table represents generalized Sandmeyer reactions applicable to aryl diazonium salts, including those derived from aminopyridines.

The 5-amino group can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. sciencepublishinggroup.com These reactions are typically catalyzed by an acid or a base and involve the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. Condensation reactions of aminopyrazoles with aldehydes and pyruvic acids have been shown to lead to the formation of fused pyridine systems. researchgate.net Similarly, multicomponent reactions involving aminopyridines, aldehydes, and other reagents are used to construct complex heterocyclic scaffolds. nih.gov

Table 2: General Condensation Reaction of an Amine with a Carbonyl Compound

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| This compound | Aldehyde (R-CHO) | Acid or Base Catalyst | Imine (Schiff Base) |

| This compound | Ketone (R-CO-R') | Acid or Base Catalyst | Imine (Schiff Base) |

This table illustrates the general outcome of condensation reactions between the subject compound and carbonyl compounds.

Functional Group Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of a variety of derivatives such as esters and amides.

Esterification of this compound can be achieved through standard acid-catalyzed methods. The product, ethyl 2-(5-aminopyridin-2-yl)acetate, is a known compound. synquestlabs.com While specific reaction conditions for this exact transformation are not widely published, a reliable synthesis for the isomeric ethyl 2-(6-aminopyridin-2-yl)acetate provides a representative procedure. This process involves the initial formation of the pyridylacetic acid followed by esterification in absolute ethanol (B145695) with the introduction of hydrogen chloride gas. prepchem.com The reaction proceeds by protonation of the carboxylic acid, enhancing its electrophilicity for attack by the alcohol.

The hydrolysis of the resulting esters back to the parent carboxylic acid can be accomplished under either acidic or basic conditions. Basic hydrolysis, using a reagent such as sodium hydroxide, typically proceeds via a saponification mechanism, which is effectively irreversible due to the formation of the carboxylate salt. Acid-catalyzed hydrolysis is an equilibrium process and requires a large excess of water to drive the reaction to completion. The rate of hydrolysis can be influenced by the steric and electronic properties of the ester group. For instance, ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters.

Table 1: Representative Esterification and Hydrolysis Reactions

| Reaction Type | Reactants | Reagents/Conditions | Product |

| Esterification | 2-(6-Aminopyridin-2-yl)acetic acid, Ethanol | HCl (gas), 10°C | Ethyl 2-(6-aminopyridin-2-yl)acetate |

| Hydrolysis | Ethyl 2-(pyridin-2-yl)acetate | Aqueous NaOH or HCl | 2-(Pyridin-2-yl)acetic acid |

Note: Data for the 6-amino isomer is used as a proxy for the 5-amino isomer due to a lack of specific literature.

The formation of an amide bond from the carboxylic acid of this compound is a crucial transformation, often employed in the synthesis of biologically active molecules. This reaction typically involves the coupling of the carboxylic acid with a primary or secondary amine. Due to the competing acid-base reaction between the carboxylic acid and the amine, direct condensation requires high temperatures and is often inefficient. Therefore, the carboxylic acid must first be "activated". fishersci.co.uk

A variety of modern peptide coupling reagents are utilized for this purpose. These reagents convert the carboxylic acid into a more reactive intermediate, such as an active ester or an acylisourea, which is then readily attacked by the amine. growingscience.com Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) to increase efficiency and suppress side reactions like racemization. fishersci.co.ukgrowingscience.com

The general procedure involves dissolving the carboxylic acid in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), followed by the addition of the coupling reagent, an amine base (like diisopropylethylamine, DIEA), and finally the desired amine. fishersci.co.uk The choice of reagents and conditions can be tailored to the specific amine being coupled.

Table 2: Common Peptide Coupling Reagents and Conditions

| Coupling Reagent | Additive (if any) | Base (e.g.) | Solvent (e.g.) | Key Features |

| EDC | HOBt | DIEA | DMF/DCM | Forms a highly reactive O-acylisourea intermediate. fishersci.co.uk |

| HATU | - | DIEA | DMF | Highly efficient, often used for sterically hindered couplings. growingscience.com |

| DCC | - | - | DCM | One of the original carbodiimide (B86325) reagents, can form insoluble urea (B33335) byproduct. fishersci.co.uk |

Pyridylacetic acids, including this compound, are known to be susceptible to decarboxylation, particularly under certain conditions. acs.org This process involves the loss of carbon dioxide from the carboxylic acid moiety. The stability of the resulting carbanion intermediate is a key factor in the feasibility of this reaction. For pyridylacetic acids, the pyridine ring can stabilize the negative charge through resonance, making decarboxylation a more favorable process compared to simple alkyl carboxylic acids.

Computational studies on the related 2,2-di(pyridin-2-yl)acetic acid suggest that decarboxylation is energetically favored over other potential transformations like tautomerization. researchgate.net The process can be facilitated by heat or by the presence of certain catalysts. For instance, decarboxylative Michael additions of pyridylacetic acids have been developed, where the carboxylic acid is lost in the course of a carbon-carbon bond-forming reaction. semanticscholar.org This highlights that decarboxylation can be a productive pathway for further functionalization.

Regioselectivity and Stereoselectivity in Derivatization Reactions

The structure of this compound presents challenges and opportunities in terms of regioselectivity due to the presence of multiple reactive sites. The molecule contains two nucleophilic nitrogen atoms: the exocyclic primary amine at the 5-position and the endocyclic pyridine nitrogen.

In reactions with electrophiles, the site of reaction will depend on the nature of the electrophile and the reaction conditions. For instance, under acidic conditions, the more basic pyridine nitrogen is likely to be protonated first, which would deactivate the ring towards electrophilic attack and potentially direct reactions towards the less hindered amino group. Conversely, in acylation or alkylation reactions, a mixture of N-acylated/alkylated products at the amino group and quaternized products at the pyridine nitrogen could potentially be formed. Careful control of pH and the choice of reagents is therefore critical to achieve regioselective derivatization. For example, in amide coupling reactions, the carboxylic acid is activated to react specifically with an external amine, while the inherent nucleophilicity of the aminopyridine moiety must be managed to prevent self-polymerization or undesired side reactions.

As this compound is achiral, stereoselectivity is not a consideration in reactions at the parent molecule. However, if the derivatization reactions introduce a new chiral center, for example, through addition to the carbon alpha to the pyridine ring, then the control of stereoselectivity would become a significant synthetic challenge. There is currently no specific literature detailing stereoselective derivatizations of this compound.

Kinetic and Thermodynamic Studies of Reaction Mechanisms

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature. However, insights can be drawn from studies on related compounds.

Kinetic investigations into the reduction of enzyme-bound pyridine nucleotide analogues have been performed, providing data on the rates of hydride transfer and the formation of charge-transfer intermediates. nih.gov While not directly on the title compound, these studies highlight the electronic properties of the pyridine ring and its influence on reaction rates.

Thermodynamic calculations, specifically using Density Functional Theory (DFT), have been employed to investigate the stability and reaction pathways of related pyridylacetic acids. For example, a study on 2,2-di(pyridin-2-yl)acetic acid calculated the energy barriers for tautomerization versus decarboxylation. researchgate.net The results indicated a significant thermodynamic preference for decarboxylation, with an energetic favorability of approximately 15 kcal/mol. researchgate.net Such computational approaches provide valuable, albeit theoretical, insights into the likely reaction mechanisms and the relative stability of intermediates and products. These principles would be applicable to this compound, suggesting that decarboxylation is a thermodynamically accessible pathway.

**coordination Chemistry and Metal Complex Formation**

Ligand Design Principles and Chelation Properties

2-(5-Aminopyridin-2-yl)acetic acid is a multifunctional ligand possessing three potential donor sites: the pyridine (B92270) ring nitrogen, the amino group nitrogen, and the oxygen atoms of the carboxylate group. This multi-functionality makes it a versatile building block in the design of polynuclear metal complexes and coordination polymers. The presence of both a hard carboxylate group and softer nitrogen donors (pyridine and amino) allows it to coordinate with a variety of metal ions, depending on the reaction conditions and the specific metal's properties.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes involving this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with the addition of a base to deprotonate the carboxylic acid and/or the amino group. The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, which provides definitive structural information.

Coordination Modes of the Pyridine, Amino, and Carboxylate Donor Sites

The coordination of this compound to metal centers can occur in several ways, leveraging its three distinct donor groups. The pyridine nitrogen is a common coordination site, forming a stable bond with a wide range of transition metals. The amino group can also coordinate directly to the metal, often forming a five-membered chelate ring in conjunction with the pyridine nitrogen.

The carboxylate group offers the most diverse coordination possibilities. It can act as a:

Monodentate ligand: One oxygen atom coordinates to the metal center.

Bidentate chelating ligand: Both oxygen atoms coordinate to the same metal center, forming a four-membered ring.

Bidentate bridging ligand: The carboxylate group bridges two different metal centers.

The interplay of these coordination modes allows for the construction of mononuclear, dinuclear, and polynuclear complexes, as well as one-, two-, and three-dimensional coordination polymers. For instance, in some structures, the ligand may utilize all three donor sites to bridge multiple metal ions, leading to complex network structures stabilized by hydrogen bonding. researchgate.net The specific coordination mode adopted is influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, the presence of counter-ions, and the solvent used for synthesis.

Spectroscopic Signatures of Metal-Ligand Interactions (e.g., IR, UV-Vis, EPR)

Spectroscopic methods are crucial for elucidating the coordination environment of the metal ions and confirming the binding of the ligand.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows characteristic bands for the carboxylic acid (O-H and C=O stretches) and the amino group (N-H stretches). Upon complexation, significant shifts in these bands are observed. The disappearance of the broad O-H stretch and the shift of the asymmetric and symmetric COO⁻ stretching vibrations are indicative of carboxylate coordination. Shifts in the N-H stretching and bending vibrations, as well as changes in the pyridine ring vibrations, confirm the involvement of the nitrogen atoms in coordination. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds.

UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and charge transfer bands. The free ligand typically exhibits π-π* and n-π* transitions. researchgate.netresearchgate.net Upon coordination to a metal ion, these bands may shift (either bathochromically or hypsochromically), and new bands may appear in the visible region due to d-d electronic transitions within the metal's d-orbitals. researchgate.net The position and intensity of these d-d bands are indicative of the coordination geometry around the metal center (e.g., octahedral, tetrahedral). Furthermore, ligand-to-metal charge transfer (LMCT) bands can also be observed. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with paramagnetic metal ions, such as Cu(II) or Co(II), EPR spectroscopy is a powerful tool to probe the electronic structure and the local environment of the metal ion. The g-values and hyperfine coupling constants obtained from the EPR spectrum can provide detailed information about the symmetry of the coordination sphere and the nature of the metal-ligand bonds. nih.gov

A representative table of spectroscopic data is provided below:

| Spectroscopic Technique | Free Ligand (Typical) | Coordinated Ligand (Typical Changes) | Information Gained |

| IR Spectroscopy | ν(C=O) ~1700 cm⁻¹, ν(N-H) ~3300-3400 cm⁻¹ | Shift in ν(COO⁻) (asymm. & symm.), Shift in ν(N-H) | Confirmation of carboxylate and amino group coordination. |

| UV-Vis Spectroscopy | π-π* and n-π* transitions in the UV region. | Shift in ligand bands, new d-d transition bands in the visible region. | Information on coordination geometry and electronic structure. |

| EPR Spectroscopy | No signal (if diamagnetic) | Characteristic g-values and hyperfine splitting (for paramagnetic metals). | Details on the electronic ground state and symmetry of the metal site. |

Magnetic Properties and Electronic Structure of Complexes

The magnetic properties of complexes derived from this compound are of significant interest, particularly in the context of designing molecular magnets. The ability of the ligand to bridge metal centers can lead to magnetic exchange interactions between them. These interactions can be either ferromagnetic (aligning the spins in parallel) or antiferromagnetic (aligning the spins antiparallel), depending on the nature of the bridging pathway and the geometry of the complex.

Variable-temperature magnetic susceptibility measurements are the primary technique used to study these interactions. The data can be fitted to theoretical models to quantify the strength of the magnetic coupling (J). For example, dinuclear complexes might exhibit antiferromagnetic coupling, leading to a decrease in the effective magnetic moment as the temperature is lowered. semanticscholar.org In contrast, certain bridging modes could facilitate ferromagnetic interactions. nih.gov The electronic structure, which dictates these magnetic properties, is a direct consequence of the coordination environment imposed by the ligand. nih.gov

Theoretical Investigations of Metal-Ligand Binding and Stability

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for complementing experimental findings and providing deeper insights into the nature of metal-ligand interactions in complexes of this compound. nih.gov

Computational Studies on Coordination Energetics

DFT calculations can be used to model the geometric structures of the complexes and predict their stability. By calculating the binding energy between the metal ion and the ligand, researchers can assess the thermodynamic favorability of complex formation. These calculations can also be used to explore the potential energy surface of different coordination isomers, helping to understand why a particular coordination mode is preferred over others.

Furthermore, theoretical calculations can predict spectroscopic properties, such as IR vibrational frequencies and electronic transitions, which can then be compared with experimental data to validate the proposed structures. researchgate.netnih.gov Natural Bond Orbital (NBO) analysis can provide a quantitative picture of the charge distribution and the nature of the metal-ligand bonds, distinguishing between ionic and covalent contributions. nih.gov Frontier molecular orbital (HOMO-LUMO) analysis can shed light on the electronic reactivity and the nature of electronic transitions observed in the UV-Vis spectra. nih.govnih.gov These computational approaches provide a powerful framework for understanding the intricate details of coordination energetics and stability. nih.gov

Electronic Structure Analysis of Metal Centers in Complexes

The electronic structure of the metal centers in complexes with this compound is crucial for understanding their chemical behavior, including their stability, reactivity, and magnetic and spectroscopic properties. The ligand, with its pyridine nitrogen, amino nitrogen, and carboxylate oxygen atoms, can coordinate to metal ions in various ways, leading to complexes with diverse geometries and electronic configurations. The analysis of the electronic structure of these metal centers is typically carried out using a combination of experimental techniques and theoretical calculations.

Spectroscopic and Magnetic Studies:

Electronic spectroscopy (UV-Visible spectroscopy) is a primary tool for probing the electronic structure of transition metal complexes. The absorption of light in the ultraviolet and visible regions corresponds to the excitation of electrons to higher energy levels. In the context of metal complexes, these transitions are often between d-orbitals that have been split in energy by the ligand field. The pattern of these d-d transitions provides information about the coordination geometry and the oxidation state of the metal ion. For instance, octahedral Co(II) complexes typically exhibit absorptions that can be assigned to specific electronic transitions, which differ from those of tetrahedral Co(II) complexes.

Magnetic susceptibility measurements provide insight into the number of unpaired electrons in a complex, which is directly related to the electronic configuration of the metal center. For example, a Co(II) complex in an octahedral environment is expected to have a magnetic moment characteristic of three unpaired electrons. researchgate.net Similarly, a Cu(II) complex in an octahedral geometry would have a magnetic moment corresponding to one unpaired electron. researchgate.net

In a study on metal complexes with 2-picolinic acid, a compound structurally related to this compound, the electronic spectra and magnetic moments were used to determine the geometry of the complexes. orientjchem.org For example, the copper(II) complex showed a broad absorption band, which is characteristic of a distorted octahedral geometry. orientjchem.org

Theoretical and Computational Analysis:

Density Functional Theory (DFT) calculations have become an invaluable tool for elucidating the electronic structure of metal complexes. These calculations can provide detailed information about the energies and compositions of molecular orbitals, the distribution of electron density, and the nature of the metal-ligand bonding. DFT can be used to predict the geometries of complexes, their vibrational frequencies, and their electronic absorption spectra, which can then be compared with experimental data. For instance, DFT calculations on metal complexes with ligands containing pyridine and carboxylic acid functionalities have been used to analyze the coordination environment around the metal center and to understand the nature of the frontier molecular orbitals (HOMO and LUMO), which are key to the complex's reactivity. rsc.orgmdpi.com

The electronic properties of metal complexes are heavily influenced by the coordination environment. For example, studies on metal complexes with various pyridine-based ligands have shown that the geometry around the metal ion can range from tetrahedral to octahedral, depending on the metal and the stoichiometry of the ligand. researchgate.netscirp.org For complexes of this compound, it is anticipated that the ligand would act as a bidentate or tridentate chelating agent, leading to the formation of stable ring structures with the metal ion. The specific coordination mode would influence the splitting of the d-orbitals of the metal center and, consequently, its electronic properties.

The following tables summarize typical electronic spectral data and magnetic moments for first-row transition metal complexes in common coordination environments, which can serve as a reference for the analysis of complexes with this compound.

Table 1: Illustrative Electronic Spectral Data for Transition Metal Complexes

| Metal Ion | Coordination Geometry | Typical d-d Transitions (cm⁻¹) |

| Cr(III) | Octahedral | ~17,000, ~24,000, ~37,000 |

| Co(II) | Octahedral | ~8,000-10,000, ~16,000-20,000 |

| Co(II) | Tetrahedral | ~4,000-6,000, ~14,000-17,000 |

| Ni(II) | Octahedral | ~8,000-13,000, ~13,000-19,000, ~24,000-29,000 |

| Cu(II) | Distorted Octahedral | Broad band ~12,000-20,000 |

Data is illustrative and based on typical values for complexes with N and O donor ligands.

Table 2: Expected Magnetic Moments for Transition Metal Complexes

| Metal Ion | Coordination Geometry | Number of Unpaired Electrons | Calculated Spin-Only Magnetic Moment (μs) (B.M.) |

| Cr(III) | Octahedral | 3 | 3.87 |

| Co(II) | Octahedral (high spin) | 3 | 3.87 |

| Co(II) | Tetrahedral (high spin) | 3 | 3.87 |

| Ni(II) | Octahedral | 2 | 2.83 |

| Cu(II) | Octahedral/Tetragonal | 1 | 1.73 |

B.M. = Bohr Magneton

The analysis of the electronic structure of metal centers in complexes of this compound would involve a synergistic approach, combining experimental data from spectroscopy and magnetometry with the insights provided by theoretical calculations to build a comprehensive understanding of their properties.

**computational Chemistry and Theoretical Investigations**

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are foundational to modern computational chemistry, providing a detailed description of electron distribution and molecular geometry.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. It is particularly effective for determining ground state properties such as optimized geometry (bond lengths and angles), vibrational frequencies, and energies. For analogous aminopyridine compounds, DFT calculations have been successfully used to compare theoretical predictions with experimental data. nih.gov

In a typical study, the molecule's geometry is optimized using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p). nih.gov For a related compound, 4-aminopyridine, DFT calculations predicted bond lengths and angles that were in close agreement with experimental values, validating the computational approach. nih.gov Similar calculations for 3-aminopyridine (B143674) metal complexes have also been performed to determine their quantum chemical parameters. scirp.org These studies demonstrate that DFT is a reliable method for predicting the structural parameters of aminopyridine derivatives.

Table 1: Illustrative DFT-Calculated Parameters for a Related Compound (4-Aminopyridine) Note: This data is for a related compound and serves to illustrate the type of information obtained from DFT calculations.

| Parameter | Predicted (B3LYP) | Experimental |

|---|---|---|

| C-C Bond Length (Å) | 1.373–1.420 | 1.363–1.423 |

| C-N Bond Length (Å) | 1.341–1.472 | 1.311–1.390 |

| C-C-C Bond Angle (°) | 117.441–121.309 | 117.038–120.023 |

| N-C-C Bond Angle (°) | 119.303–122.945 | 117.169–122.805 |

Data sourced from a study on monohydrate arsenate salt of 4-aminopyridine. nih.gov

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. numberanalytics.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.orgnumberanalytics.com In studies of 3-aminopyridine transition metal complexes, the HOMO-LUMO gap was calculated to understand the biological activity of the compounds. scirp.org For 2-(5-Aminopyridin-2-yl)acetic acid, FMO analysis would identify the regions of the molecule most likely to be involved in electron transfer during chemical reactions.

Table 2: Illustrative Quantum Chemical Parameters for 3-Aminopyridine Metal Complexes Note: This data is for related compounds and serves to illustrate the type of information obtained from FMO analysis.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 3-Aminopyridine | -6.041 | -0.599 | 5.442 |

| Ni(II) Complex | -6.612 | -3.646 | 2.966 |

| Cu(II) Complex | -6.449 | -3.918 | 2.531 |

| Zn(II) Complex | -6.748 | -2.068 | 4.680 |

Data sourced from a study on 3-aminopyridine transition metal complexes. scirp.org

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on a molecule's surface. It is used to predict how a molecule will interact with other species and to identify sites susceptible to electrophilic and nucleophilic attack. nih.gov The MEP map uses a color scale where red indicates regions of high electron density (negative potential, prone to electrophilic attack) and blue indicates regions of low electron density (positive potential, prone to nucleophilic attack). Green and yellow represent areas with near-zero potential. nih.govresearchgate.net

For various aminopyridine derivatives, MEP analysis has been used to understand reactivity. nih.govnih.gov In a study of 4-aminopyridine, the MEP map showed that the most negative potential was located over the anionic group, representing a nucleophilic site, while positive potentials were found around hydrogen atoms, indicating electrophilic sites. nih.gov This information is crucial for predicting non-covalent interactions, such as hydrogen bonding. nih.gov For this compound, an MEP map would highlight the reactive nature of the amino group, the carboxylic acid, and the pyridine (B92270) nitrogen.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) of a molecule. This is often achieved by performing a Potential Energy Surface (PES) scan, where the molecule's potential energy is calculated as a function of one or more systematically varied dihedral angles. nih.gov

A study on the related compound 2-acetamido-5-aminopyridine (B1225344) used a PES scan to identify its stable conformers. nih.gov For this compound, key dihedral angles would include those associated with the rotation of the acetic acid side chain relative to the pyridine ring and the rotation of the carboxyl group's hydroxyl hydrogen. Studies on acetic acid itself show that solvation can significantly impact the energy barrier between its syn and anti conformations. nih.gov The flexibility of the 3,2′:6′,3″-terpyridine ligand, another pyridine derivative, also demonstrates how rotation around inter-ring C-C bonds leads to different stable conformations, which is crucial for crystal engineering. mdpi.com

Reaction Pathway Modeling and Transition State Analysis

Computational methods can model the entire pathway of a chemical reaction, from reactants to products. This involves identifying and characterizing the energy of intermediates and, crucially, the transition states that connect them. The transition state represents the highest energy point along the reaction coordinate, and its energy determines the reaction's activation energy and rate.

Modern approaches combine DFT with automated mechanism search tools to explore complex reaction networks, such as those involved in cyclizations. arxiv.orgarxiv.org These methods can enumerate possible intermediates and use computational filters to identify the most plausible reaction steps and their associated energy barriers. arxiv.org

Reaction pathway modeling allows for the prediction of transient species known as reaction intermediates. These are short-lived, high-energy molecules that are formed in one step and consumed in a subsequent step. For example, in the nitration of 2-aminopyridine (B139424), computational analysis helped to explain the observed product yields by examining the stability of the different reaction intermediates. sapub.org The study proposed that electric repulsion in one intermediate hinders the formation of the 3-nitro product, favoring the 5-nitro isomer. sapub.org In the synthesis of various heterocyclic compounds from aminopyridines, proposed reaction mechanisms often include key intermediates that are later cyclized or aromatized to form the final product. nih.govresearchgate.net Embedding knowledge of such intermediates into machine learning models has been shown to significantly improve the accuracy of reaction yield predictions. nih.govchemrxiv.org

Activation Energy Barrier Determination

The determination of activation energy barriers is fundamental to understanding the kinetics of a chemical reaction. This value represents the minimum energy required for a reaction to occur and is crucial for predicting reaction rates and elucidating mechanisms. For this compound, this could involve studying its synthesis, decomposition, or its participation in further chemical transformations.

The general approach to calculating activation energies involves:

Mapping the Potential Energy Surface (PES): The first step is to identify the structures of the reactants, products, and the transition state (TS) on the potential energy surface. The transition state is a first-order saddle point on the PES, representing the highest energy point along the reaction coordinate.

Computational Methods: Quantum mechanical methods, particularly Density Functional Theory (DFT), are commonly employed for these calculations. The choice of the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-31G*, cc-pVTZ) is critical for obtaining accurate results and is often validated against experimental data where available.

Frequency Calculations: Once the stationary points (reactants, products, and TS) are located and optimized, frequency calculations are performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. These calculations also provide the zero-point vibrational energies (ZPVE), which are used to correct the electronic energies.

Activation Energy Calculation: The activation energy (Ea) is then calculated as the difference in energy (including ZPVE corrections) between the transition state and the reactants.

A hypothetical data table for a reaction involving this compound could look like this:

| Reaction Step | Reactant(s) | Transition State | Product(s) | Calculated Activation Energy (kcal/mol) |

| Hypothetical Reaction A | This compound + Reagent X | [TS Complex] | Product Y | Data not available |

| Hypothetical Reaction B | Intramolecular cyclization | [TS Complex] | Cyclic Product Z | Data not available |

| No specific data is available in the searched literature. |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could provide insights into its conformational flexibility, solvation properties, and interactions with other molecules. While MD simulations are often applied to biological systems, they are also valuable for understanding chemical processes in solution. genominfo.org

The key components of an MD simulation are:

Force Field: A force field is a set of empirical energy functions and parameters used to describe the potential energy of a system of particles. Common force fields include AMBER, CHARMM, and GROMOS. The accuracy of the simulation is highly dependent on the quality of the force field parameters for the molecule of interest.

Simulation Setup: The molecule is placed in a simulation box, often filled with a solvent (e.g., water) to mimic solution-phase conditions. The system is then subjected to periodic boundary conditions to simulate a larger system.

Simulation Protocol: The simulation typically involves an initial energy minimization step, followed by a gradual heating to the desired temperature and an equilibration phase. Finally, a production run is performed to collect data for analysis.

Data Analysis: Trajectories from the MD simulation can be analyzed to calculate various properties, such as root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and radial distribution functions to understand solvation structure. genominfo.org

A summary of a hypothetical MD simulation for this compound in water could be presented as follows:

| Simulation Parameter | Value |

| Force Field | e.g., GAFF |

| Solvent Model | e.g., TIP3P water |

| Simulation Time | e.g., 100 ns |

| Temperature | e.g., 298 K |

| Pressure | e.g., 1 atm |

| Key Finding | e.g., Conformational preferences of the acetic acid side chain |

| No specific data is available in the searched literature. |

QSAR/QSPR Methodologies for Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. For this compound, a QSPR study could be developed to predict properties such as solubility, melting point, or chromatographic retention time based on a set of calculated molecular descriptors.

The development of a QSAR/QSPR model involves several steps:

Dataset Collection: A dataset of compounds with known experimental values for the property of interest is required.

Molecular Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical information of a molecule, are calculated for each compound in the dataset. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests) are used to build a mathematical model that correlates the descriptors with the property.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

A hypothetical QSPR model for predicting a physicochemical property of pyridine derivatives, including this compound, could be summarized in a table:

| Property Predicted | Statistical Method | Key Descriptors | Model Performance (e.g., R²) |

| Aqueous Solubility | Multiple Linear Regression | e.g., LogP, Polar Surface Area, Number of Hydrogen Bond Donors | Data not available |

| Melting Point | Support Vector Machine | e.g., Molecular Weight, Topological Indices, Electronic Descriptors | Data not available |

| No specific data is available in the searched literature. |

**applications in Chemical Synthesis and Functional Materials Research**

Role as a Precursor and Building Block in Organic Synthesis

The strategic placement of the amino and acetic acid groups on the pyridine (B92270) ring makes 2-(5-Aminopyridin-2-yl)acetic acid a sought-after precursor in organic synthesis. The amino group can act as a nucleophile or be transformed into other functional groups, while the carboxylic acid can participate in esterification, amidation, and other coupling reactions. This dual reactivity is instrumental in the synthesis of a variety of more complex molecules.

A significant application of this compound is in the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. The compound serves as a key starting material for generating scaffolds such as imidazopyridines and pyrazolo[1,5-a]pyridines through intramolecular cyclization reactions. These reactions often proceed through the formation of an intermediate amide or related species, followed by a ring-closing step to furnish the bicyclic framework. The specific reaction conditions can be tailored to favor the formation of one heterocyclic system over another, highlighting the versatility of this starting material.

For instance, the reaction of this compound with appropriate coupling partners can lead to the formation of intermediates that, upon cyclization, yield substituted imidazopyridines. Similarly, its reaction with reagents like 1,1,3,3-tetramethoxypropane (B13500) in the presence of a strong acid can facilitate the construction of the pyrazolo[1,5-a]pyridine (B1195680) core.

Table 1: Synthesis of Heterocyclic Scaffolds from this compound

| Heterocyclic Scaffold | Reagents and Conditions | Description |

|---|---|---|

| Imidazopyridines | Varies depending on desired substitution; often involves coupling and subsequent cyclization. | The amino and carboxylic acid groups are key to forming the fused imidazole (B134444) ring. |

| Pyrazolo[1,5-a]pyridines | 1,1,3,3-Tetramethoxypropane, strong acid. | The reaction proceeds via a condensation and cyclization sequence to form the pyrazole (B372694) ring fused to the pyridine. |

While the direct synthesis of C-nucleoside analogues from this compound is not extensively documented in publicly available research, its structural motifs are relevant to the field. C-nucleosides are a class of compounds where the anomeric carbon of the sugar moiety is directly attached to a carbon atom of the heterocyclic base. The pyridine acetic acid structure present in this compound is a key component of some C-nucleoside analogues. In principle, the carboxylic acid group could be transformed into a suitable electrophile for coupling with a sugar-derived nucleophile, or the pyridine ring itself could be functionalized to participate in C-C bond formation with a ribose or deoxyribose precursor.

The bifunctional nature of this compound makes it a potential monomer for the synthesis of functionalized polymers and oligomers. The amino and carboxylic acid groups can participate in step-growth polymerization to form polyamides. The resulting polymers would feature a regularly repeating pyridine unit, which could impart specific properties such as metal-ion chelation, pH-responsiveness, or unique photophysical characteristics. While this application is theoretically promising, detailed studies on the polymerization of this compound and the characterization of the resulting polymers are not widely reported in the current scientific literature.

Ligand Design for Catalytic Systems (Non-Biological)

The presence of both a pyridine nitrogen and an amino group makes this compound an interesting candidate for ligand design in coordination chemistry and catalysis. These nitrogen atoms can act as donor sites to coordinate with metal centers, forming stable complexes. The carboxylic acid group can also participate in coordination or be modified to introduce other functionalities that can influence the catalytic activity and selectivity of the metal complex.

In the realm of homogeneous catalysis, where the catalyst is in the same phase as the reactants, ligands play a crucial role in modulating the properties of the metal center. This compound and its derivatives could potentially be used to create ligands for a variety of transition metal-catalyzed reactions. The specific coordination mode of the ligand and the electronic properties of the pyridine ring could be fine-tuned to optimize the performance of the catalyst. However, specific examples of the application of this compound as a ligand in well-established homogeneous catalytic systems are not extensively detailed in the available literature.

For heterogeneous catalysis, where the catalyst is in a different phase from the reactants, this compound could be anchored to a solid support. The carboxylic acid group provides a convenient handle for immobilization onto materials like silica, alumina, or polymers. The resulting supported ligand could then be used to chelate metal ions, creating a solid-supported catalyst. This approach offers the advantages of easy separation of the catalyst from the reaction mixture and potential for catalyst recycling. Despite this potential, detailed research on the application of this compound in the design of heterogeneous catalysts is not widely available in the public domain.

Integration into Advanced Materials Research

The structural attributes of this compound, particularly its capacity for hydrogen bonding and metal coordination, position it as a promising candidate for the construction of complex molecular architectures and functional materials.

The design of supramolecular assemblies relies on non-covalent interactions, such as hydrogen bonding, to create highly ordered structures. The pyridine nitrogen and the carboxylic acid group of this compound can form robust hydrogen-bonded supramolecular synthons. For instance, the acid...pyridine heterosynthon is a well-established interaction in crystal engineering. Research on related V-shaped diquinoline compounds co-crystallized with acetic acid has demonstrated the formation of such hydrogen-bonded assemblies, where no proton transfer occurs, resulting in a cocrystal rather than a salt. yu.edu.jo The C-N-C bond angle within the pyridine ring is a sensitive indicator of protonation, and in these neutral assemblies, the angle remains consistent with that of free aromatic nitrogen atoms. yu.edu.jo

The amino group on the pyridine ring introduces additional hydrogen bonding capabilities, further directing the self-assembly process. These multiple interaction sites allow for the formation of intricate and predictable supramolecular networks. While specific studies on the supramolecular chemistry of this compound are not extensively documented, the established principles of supramolecular chemistry and the behavior of analogous compounds suggest its potential in creating novel, self-assembled materials. yu.edu.jo

The development of functional materials, including coordination polymers, is a burgeoning area of research with applications in catalysis, gas storage, and luminescence. mdpi.com Aromatic polycarboxylic acids and nitrogen-containing ligands are principal components in the synthesis of these materials. nih.gov

While direct research on this compound in this context is limited, studies on the closely related 5-Aminopyridine-2-carboxylic acid have demonstrated its utility as a ligand for constructing coordination polymers. nih.gov In one study, five new coordination polymers were synthesized using this ligand with various metals, including terbium, erbium, ytterbium, cobalt, and copper. nih.govnih.gov These materials exhibited interesting properties such as luminescence and slow magnetic relaxation. nih.govnih.gov

The general strategy involves the reaction of the aminopyridine-based ligand with metal ions, leading to the formation of one-, two-, or three-dimensional structures. The resulting coordination polymers can exhibit a range of functionalities depending on the metal center and the ligand's coordination mode. For example, lanthanide-based materials often display intense photoluminescent emissions. nih.gov

The table below summarizes the findings from a study on coordination polymers constructed from the related ligand, 5-Aminopyridine-2-carboxylic acid (ampy).

| Metal Combination | Formula | Key Properties | Reference |

| Erbium, Sodium | [ErNa(ampy)₄]n | Anticancer activity | nih.govnih.gov |

| Terbium, Sodium | [TbNa(ampy)₄]n | Intense photoluminescence, Slow magnetic relaxation | nih.govnih.gov |